molecular formula C25H26N2O6 B303980 N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide

Número de catálogo B303980
Peso molecular: 450.5 g/mol
Clave InChI: QIFBUSDHHFLBRB-ZHZULCJRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide, also known as TAK-285, is a small molecule inhibitor of the tyrosine kinase HER2. It has been found to be effective in inhibiting the growth of HER2-positive breast cancer cells in preclinical studies.

Mecanismo De Acción

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide selectively inhibits the tyrosine kinase activity of HER2 by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has been found to have a potent inhibitory effect on the growth of HER2-positive breast cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in these cells. In addition, N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has been found to inhibit the growth of HER2-positive breast cancer cells that are resistant to other HER2-targeted therapies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide is its specificity for HER2, which makes it a promising therapeutic agent for HER2-positive breast cancer. However, N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has also been found to have some limitations in lab experiments, such as its poor solubility in water and its instability in solution.

Direcciones Futuras

There are several future directions for the research and development of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide. One direction is to investigate the potential of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide in combination with other HER2-targeted therapies, such as trastuzumab and lapatinib. Another direction is to explore the use of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide in other types of cancer that overexpress HER2, such as gastric and ovarian cancer. Additionally, there is a need to develop more stable and soluble formulations of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide to improve its efficacy and bioavailability.

Métodos De Síntesis

The synthesis of N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide involves several steps, including the reaction of 3,4-dimethylbenzaldehyde with 2-furylboronic acid, followed by the reaction of the resulting product with 3,4,5-trimethoxyaniline. The final step involves the reaction of the resulting compound with N-(tert-butoxycarbonyl)glycine vinyl ester to yield N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide.

Aplicaciones Científicas De Investigación

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has been extensively studied in preclinical and clinical studies for the treatment of HER2-positive breast cancer. It has been found to be effective in inhibiting the growth of HER2-positive breast cancer cells both in vitro and in vivo. N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide has also been shown to be effective in overcoming resistance to other HER2-targeted therapies, such as trastuzumab and lapatinib.

Propiedades

Nombre del producto

N-{2-(2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}-3,4-dimethylbenzamide

Fórmula molecular

C25H26N2O6

Peso molecular

450.5 g/mol

Nombre IUPAC

N-[(Z)-1-(furan-2-yl)-3-oxo-3-(3,4,5-trimethoxyanilino)prop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C25H26N2O6/c1-15-8-9-17(11-16(15)2)24(28)27-20(14-19-7-6-10-33-19)25(29)26-18-12-21(30-3)23(32-5)22(13-18)31-4/h6-14H,1-5H3,(H,26,29)(H,27,28)/b20-14-

Clave InChI

QIFBUSDHHFLBRB-ZHZULCJRSA-N

SMILES isomérico

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

SMILES canónico

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.